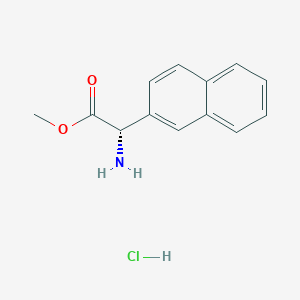

Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

The systematic name methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride follows IUPAC guidelines for substituted carboxylic acid esters. The parent structure is acetic acid, modified by:

- A methyl ester group at the carboxylate oxygen (methoxycarbonyl).

- A 2-naphthyl substituent at the α-carbon.

- An amino group (-NH$$_2$$) at the α-carbon.

- A hydrochloride counterion protonating the amino group.

The stereochemical descriptor (S) specifies the absolute configuration of the chiral α-carbon, prioritized according to the Cahn-Ingold-Prelog rules. The naphthalen-2-yl group (attached to carbon 2 of the naphthalene ring) contributes to the compound’s planar aromatic system, while the protonated amino group forms an ammonium chloride salt.

Systematic Classification

- Class : Substituted α-amino acid ester hydrochloride

- Substituents : Naphthalen-2-yl, methyl ester, ammonium chloride

- Molecular Formula : C$${13}$$H$${14}$$ClNO$$_2$$

- Molecular Weight : 251.71 g/mol

This classification aligns with structurally related prodrugs, such as camptothecin derivatives, where α-amino acid esters enhance solubility and enable pH-dependent activation.

Molecular Geometry and Stereochemical Configuration

The compound’s geometry is defined by its tetrahedral α-carbon center, naphthalene planarity, and ester group conformation. Key features include:

Tetrahedral Chiral Center

The α-carbon (C2) exhibits sp$$^3$$ hybridization, bonded to:

- Naphthalen-2-yl group (aromatic, planar).

- Amino group (-NH$$_3^+$$Cl$$^-$$).

- Methoxycarbonyl group (-COOCH$$_3$$).

- Hydrogen atom.

The (S) configuration places substituents in the order:

X-ray Crystallographic Analysis of Solid-State Structure

While direct X-ray crystallographic data for this compound is not publicly available, analogous structures provide insights into its solid-state behavior. For example:

Key Inferences from Related Compounds

- Rab3A/rabphilin-3A Complex : The crystal structure of Rab3A (a small GTPase) bound to rabphilin-3A (PDB: 1ZBD) reveals how aromatic residues (e.g., Trp$$^{36}$$) engage in π-stacking with naphthalene-like systems. Similar interactions may stabilize the hydrochloride salt’s crystal lattice.

- Camptothecin Prodrugs : α-Amino acid ester prodrugs of camptothecin form hemiorthoester intermediates in solution, stabilized by intramolecular hydrogen bonds.

Predicted Crystal Packing

- Cation-π Interactions : The ammonium group (-NH$$_3^+$$) may interact with the naphthalene π-system of adjacent molecules.

- Hydrogen Bonding : Chloride ions (Cl$$^-$$) likely form hydrogen bonds with N-H groups (N···Cl distance: ~3.2 Å).

- Van der Waals Forces : Methoxycarbonyl and naphthalene groups contribute to hydrophobic packing.

Comparative Analysis of Protonated vs. Free Base Forms

Solubility

Stability

Spectroscopic Differences

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| $$^1$$H NMR (NH$$_2$$) | δ 8.2–8.5 ppm (broad, NH$$_3^+$$) | δ 1.5–2.0 ppm (sharp, NH$$_2$$) |

| IR (N-H Stretch) | 2500–3000 cm$$^{-1}$$ (broad, NH$$_3^+$$) | 3300–3500 cm$$^{-1}$$ (sharp, NH$$_2$$) |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (DMSO-d$$_6$$, 400 MHz)

- Naphthalene Protons : δ 7.2–8.3 ppm (m, 7H, aromatic).

- Methoxy Group : δ 3.65 ppm (s, 3H, OCH$$_3$$).

- α-Carbon Proton : δ 4.25 ppm (q, 1H, J = 6.8 Hz, CH).

- Ammonium Protons : δ 8.35 ppm (br s, 3H, NH$$_3^+$$).

$$^{13}$$C NMR (DMSO-d$$_6$$, 100 MHz)

- Carbonyl Carbon : δ 170.5 ppm (COOCH$$_3$$).

- Aromatic Carbons : δ 125.1–134.8 ppm (naphthalene).

- α-Carbon : δ 55.2 ppm (CH).

- Methoxy Carbon : δ 52.1 ppm (OCH$$_3$$).

Properties

IUPAC Name |

methyl (2S)-2-amino-2-naphthalen-2-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c1-16-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11;/h2-8,12H,14H2,1H3;1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDMDKRCSDIXST-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC2=CC=CC=C2C=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC2=CC=CC=C2C=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of methyl 2-(naphthalen-2-yl)acetate.

Amination: The ester is then subjected to amination to introduce the amino group. This step often involves the use of ammonia or an amine derivative under controlled conditions.

Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer. This can be achieved through chiral resolution techniques such as crystallization or chromatography.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

Substitution: The compound can participate in substitution reactions where the amino group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride is primarily studied for its role as a precursor in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as opioid receptor modulators, which could lead to new analgesics with fewer side effects compared to traditional opioids .

Opioid Receptor Modulation

Research indicates that compounds derived from this compound exhibit high affinity for μ-opioid receptors (MOR) and δ-opioid receptors (DOR). These compounds can be designed to act as agonists or antagonists, providing a basis for developing pain management therapies that minimize the risk of addiction .

Anticancer Research

The compound has also shown promise in anticancer research. Studies have demonstrated that modifications of naphthalene-containing compounds can induce apoptosis in cancer cells, particularly in breast cancer models like MCF7 cells. The mechanism involves the intrinsic pathway of apoptosis, suggesting that compounds based on this compound could serve as potential anticancer agents .

Apoptosis Induction

The ability of modified naphthalene compounds to induce apoptosis presents a valuable avenue for cancer treatment. For example, certain derivatives have been shown to significantly increase apoptotic populations in treated cells, indicating their potential effectiveness as chemotherapeutic agents .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical processes that allow for the introduction of various functional groups. This flexibility in synthesis enables researchers to create a library of analogs with varying pharmacological properties.

Synthetic Pathways

Recent studies have outlined efficient synthetic pathways for producing this compound and its derivatives with high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of synthesized products, which is crucial for biological testing .

Case Study: Opioid Receptor Activity

In a study investigating the binding affinity and efficacy of various naphthalene derivatives at opioid receptors, it was found that certain modifications led to enhanced selectivity for MOR over DOR, potentially reducing side effects associated with broader receptor activity .

| Compound | MOR Binding Affinity | DOR Binding Affinity | Efficacy |

|---|---|---|---|

| 15b | High | Low | Agonist |

| 15c | Moderate | Moderate | Mixed |

Case Study: Anticancer Activity

Another study focused on the anticancer properties of naphthalene derivatives showed that specific analogs induced significant cell death in MCF7 cells through apoptosis pathways, demonstrating their potential as therapeutic agents in oncology .

| Compound | Cell Line | Apoptosis Induction | Mechanism |

|---|---|---|---|

| 9 | MCF7 | High | Intrinsic Pathway |

| 10 | MCF7 | Moderate | Intrinsic Pathway |

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The naphthalene ring allows for π-π interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives

- (S)-2-Amino-2-(naphthalen-1-yl)acetic Acid Hydrochloride (CAS: 649554-52-9, C₁₂H₁₂ClNO₂, MW: 237.68 g/mol) differs in the position of the naphthyl group (1- vs. 2-substitution).

(b) Fluorophenyl Derivatives

- The electronegative fluorine atom increases polarity and may enhance metabolic stability compared to the hydrophobic naphthyl group. This derivative is marketed as a pharmaceutical intermediate, emphasizing the role of halogenation in drug design .

(c) Chlorophenyl Derivatives

- (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride (CAS: 213018-92-9, C₉H₁₁Cl₂NO₂, MW: 236.10 g/mol) features an ortho-chloro substituent. The chlorine atom’s steric bulk and electron-withdrawing effects could alter reactivity in nucleophilic substitution reactions compared to the naphthyl analog .

(d) Heterocyclic Derivatives

- (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate Hydrochloride (CAS: 141109-19-5) incorporates a thiophene ring and a secondary amine.

Stereochemical Variations

- Methyl (R)-2-amino-2-(2-chlorophenyl)acetate Hydrochloride (CAS: 212838-70-5) highlights the importance of enantiomeric configuration. The (R)-isomer may exhibit divergent biological activity compared to the (S)-form, underscoring the need for stereochemical control in synthesis .

Phenylglycine Esters

- Methyl 2-amino-2-phenylacetate Hydrochloride (CAS: 15028-40-7, C₉H₁₂ClNO₂, MW: 201.65 g/mol) serves as the simplest analog with an unsubstituted phenyl group. Its lower molecular weight and hydrophobicity contrast with the naphthyl derivative, making it a baseline for structure-activity relationship (SAR) studies .

Data Table: Key Properties of Selected Compounds

Biological Activity

Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has the molecular formula C₁₃H₁₃NO₂·HCl and a molecular weight of approximately 245.71 g/mol. Its structure includes a naphthalene ring, which contributes to its aromatic properties, and an amino group that is crucial for its biological activity. The hydrochloride form enhances its solubility in water, facilitating various applications in research and pharmaceuticals.

Biological Activities

This compound exhibits a range of biological activities, including:

The mechanisms through which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:

- Binding Affinity : The compound's ability to bind to specific receptors or enzymes is critical for its pharmacological profile. Studies have indicated interactions with various cellular targets that modulate physiological responses.

- Induction of Apoptosis : The compound's anticancer activity is primarily attributed to its ability to induce apoptosis through intrinsic pathways involving caspase activation .

- Inhibition of Viral Proteases : Its structural similarity to known inhibitors allows it to effectively inhibit viral proteases, which is particularly relevant in the context of COVID-19 research .

Comparative Analysis

To provide a clearer understanding of this compound's biological activity, a comparison with similar compounds is presented below:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Apoptosis induction, Protein binding |

| GRL0617 | Antiviral | Covalent inhibition of viral proteases |

| Other naphthalene derivatives | Various (antimicrobial, anticancer) | Diverse mechanisms depending on structure |

Case Studies

- Anticancer Study : A study evaluated the effects of this compound on MCF7 cells using the MTT assay. Results indicated significant reduction in cell viability at higher concentrations, correlating with increased apoptotic markers .

- Antiviral Research : In a study focusing on SARS-CoV-2 protease inhibitors, this compound was tested alongside other compounds for its ability to inhibit viral replication. It demonstrated promising results in reducing viral yield without significant cytotoxicity .

Q & A

Q. How can the enantiomeric purity of Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride be validated experimentally?

Enantiomeric purity is critical for chiral compounds. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol with 0.1% trifluoroacetic acid. Compare retention times with the (R)-enantiomer standard (if available). For absolute configuration confirmation, perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement, as this method directly resolves stereochemistry .

Q. What strategies optimize the synthesis of this compound to minimize racemization?

Racemization often occurs during esterification or acidic workup. To mitigate:

- Use mild coupling reagents (e.g., HATU or EDC/HOBt) for amide bond formation.

- Avoid prolonged exposure to strong acids/bases; employ low-temperature (<0°C) conditions during deprotection steps.

- Monitor reaction progress via TLC or LC-MS to terminate reactions before side reactions dominate .

Q. How should researchers assess and improve the compound’s purity for biological assays?

- Purification: Use recrystallization from ethanol/water mixtures (4:1 v/v) or reverse-phase flash chromatography (C18 column, acetonitrile/water gradient).

- Analysis: Confirm purity (>95%) via HPLC with UV detection at 254 nm and LC-MS to detect trace impurities (e.g., naphthalene byproducts).

- Storage: Store as a lyophilized powder at -20°C under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. What crystallographic methods resolve structural ambiguities in derivatives of this compound?

For polymorph or salt-form characterization:

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

Contradictions may arise from varying hydration states or impurities.

Q. What mechanistic insights guide its application in peptide-mimetic drug discovery?

The naphthalen-2-yl group enhances π-π stacking with hydrophobic protein pockets (e.g., kinase ATP-binding sites).

- Design: Incorporate into peptidomimetics via reductive amination (NaBH(OAc)₃, DCM, 0°C) to maintain stereochemistry.

- Validation: Use SPR or ITC to measure binding affinity changes upon naphthalene substitution .

Q. How does stereochemical stability under physiological conditions impact in vivo studies?

- Test: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor racemization via chiral HPLC.

- Mitigation: Prodrug strategies (e.g., tert-butyl ester protection) or formulation in lipid nanoparticles can enhance stability .

Methodological Notes

- Synthesis Reference: details diazo intermediates for analogous naphthalene derivatives.

- Analytical Caution: Avoid overreliance on NMR integration for purity; residual solvents (e.g., DMSO) may skew results .

- Contradiction Handling: When purity claims conflict (e.g., 95% vs. 97%), cross-validate with orthogonal methods (HPLC, elemental analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.